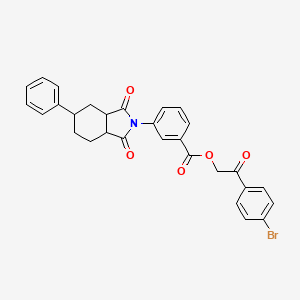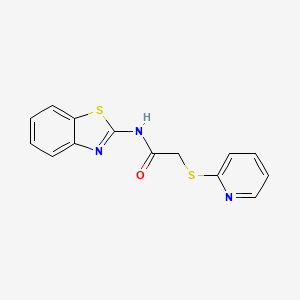![molecular formula C11H15NO4 B12462445 3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12462445.png)
3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(プロパン-2-イルカルバモイル)-7-オキサビシクロ[2.2.1]ヘプタ-5-エン-2-カルボン酸は、独特な二環式構造を持つ複雑な有機化合物です。この化合物は、化学、生物学、産業など様々な分野での潜在的な用途があり、注目されています。その構造は、剛性と安定性で知られるビシクロ[2.2.1]ヘプタ-5-エンコアを特徴としており、合成化学における貴重なビルディングブロックとなっています。
準備方法
合成経路と反応条件
3-(プロパン-2-イルカルバモイル)-7-オキサビシクロ[2.2.1]ヘプタ-5-エン-2-カルボン酸の合成は、通常、容易に入手可能な前駆体から始まる複数のステップを伴います。一般的な方法の1つは、シクロペンタジエンと無水マレイン酸のディールス・アルダー反応によるノルボルネン誘導体の形成です。
工業生産方法
この化合物の工業生産には、収率と純度を最大化する最適化された反応条件が関与する可能性があります。これには、ディールス・アルダー反応のための高圧反応器の使用と、クロマトグラフィーや再結晶などの高度な精製技術による目的生成物の単離が含まれます。
化学反応の分析
反応の種類
3-(プロパン-2-イルカルバモイル)-7-オキサビシクロ[2.2.1]ヘプタ-5-エン-2-カルボン酸は、次のような様々な化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化され、追加の官能基を導入することができます。
還元: 水素化リチウムアルミニウムなどの試薬を使用した還元反応は、特定の官能基を対応するアルコールやアミンに変換することができます。
置換: 求核置換反応は、分子内の特定の基を置き換えるために実施することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、次のものがあります。
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
求核剤: ハロゲン化物、アミン、アルコール。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生み出し、還元はアルコールまたはアミンを生み出す可能性があります。
科学研究の応用
3-(プロパン-2-イルカルバモイル)-7-オキサビシクロ[2.2.1]ヘプタ-5-エン-2-カルボン酸は、いくつかの科学研究の応用を持っています。
化学: 医薬品や農薬を含むより複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物の独特な構造は、酵素相互作用と受容体結合の研究の候補となっています。
産業: 特定の機械的特性を持つポリマーや材料の生産に使用されます。
科学的研究の応用
3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of polymers and materials with specific mechanical properties.
作用機序
3-(プロパン-2-イルカルバモイル)-7-オキサビシクロ[2.2.1]ヘプタ-5-エン-2-カルボン酸がその効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が含まれます。剛性の二環式構造により、これらの標的に正確に結合することができ、様々な生化学経路に影響を与えます。これにより、酵素活性の調節または受容体シグナル伝達の調節が起こり、特定の生物学的結果につながることがあります。
類似化合物の比較
類似化合物
- 3-(チアゾール-2-イルカルバモイル)-ビシクロ[2.2.1]ヘプタ-5-エン-2-カルボン酸
- 3-(メトキシカルボニル)ビシクロ[2.2.1]ヘプタ-5-エン-2-カルボン酸
- ビシクロ[2.2.1]ヘプタ-5-エン-2-カルボン酸、エチルエステル
独自性
類似化合物と比較して、3-(プロパン-2-イルカルバモイル)-7-オキサビシクロ[2.2.1]ヘプタ-5-エン-2-カルボン酸は、独特の化学反応性と生物活性を与える特定の官能基により際立っています。プロパン-2-イルカルバモイル基とオキサビシクロ環の存在は、その安定性と様々な用途の可能性を高めています。
類似化合物との比較
Similar Compounds
- 3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Uniqueness
Compared to similar compounds, 3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the propan-2-ylcarbamoyl group and the oxabicyclic ring enhances its stability and potential for diverse applications.
特性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
3-(propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c1-5(2)12-10(13)8-6-3-4-7(16-6)9(8)11(14)15/h3-9H,1-2H3,(H,12,13)(H,14,15) |
InChIキー |
FYBQBBRFSRWEPV-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1C2C=CC(C1C(=O)O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462369.png)
![N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide](/img/structure/B12462371.png)
![N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12462375.png)

![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12462383.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12462408.png)

![4,4'-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12462435.png)
![5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12462436.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline](/img/structure/B12462438.png)
![2-(2,5-dimethylphenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12462442.png)
![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide](/img/structure/B12462444.png)
